molecular formula C11H12ClF3N2O2 B1358670 1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride CAS No. 215649-79-9

1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride

Cat. No.: B1358670
CAS No.: 215649-79-9
M. Wt: 296.67 g/mol
InChI Key: OXLAQKSVKFEVTH-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C11H11F3N2O2·HCl. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, and a piperazin-2-one moiety.

Preparation Methods

The synthesis of 1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride typically involves the reaction of 3-(trifluoromethoxy)aniline with piperazine-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding hydrolysis products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the piperazin-2-one moiety play crucial roles in its binding to target molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride can be compared with other similar compounds, such as:

    1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride: This compound has a similar structure but with the trifluoromethoxy group attached to the 4-position of the phenyl ring instead of the 3-position.

    1-(3-(Trifluoromethyl)phenyl)piperazin-2-one hydrochloride: This compound has a trifluoromethyl group instead of a trifluoromethoxy group attached to the phenyl ring.

    1-(3-(Methoxy)phenyl)piperazin-2-one hydrochloride: This compound has a methoxy group instead of a trifluoromethoxy group attached to the phenyl ring.

The uniqueness of this compound lies in its specific trifluoromethoxy substitution, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2.ClH/c12-11(13,14)18-9-3-1-2-8(6-9)16-5-4-15-7-10(16)17;/h1-3,6,15H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLAQKSVKFEVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC(=CC=C2)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625812
Record name 1-[3-(Trifluoromethoxy)phenyl]piperazin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215649-79-9
Record name 1-[3-(Trifluoromethoxy)phenyl]piperazin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(3-trifluoromethoxy-phenyl)-2-piperazinone hydrochloride was prepared from 3-trifluoromethoxyaniline using Steps F-J of Example 1. This amine (1.75 g, 5.93 mmol) was coupled to the aldehyde from Step I of Example 6 (1.57 g, 6.52 mmol) using the procedure outlined in Step H of Example 1. Purification by flash column chromatography through silica gel (60%-100% acetone CH2Cl2) and conversion of the resulting white foam to its dihydrochloride salt provided the titled product as a white powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.75 g
Type
reactant
Reaction Step Two
Name
aldehyde
Quantity
1.57 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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